molecular formula C18H12ClF3N2O2 B3474491 1-Benzyl-3-chloro-4-[3-(trifluoromethyl)anilino]pyrrole-2,5-dione

1-Benzyl-3-chloro-4-[3-(trifluoromethyl)anilino]pyrrole-2,5-dione

Cat. No.: B3474491
M. Wt: 380.7 g/mol
InChI Key: GSDXIKUSEJTLTL-UHFFFAOYSA-N
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Description

1-Benzyl-3-chloro-4-[3-(trifluoromethyl)anilino]pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with benzyl, chloro, and trifluoromethyl anilino groups

Preparation Methods

The synthesis of 1-Benzyl-3-chloro-4-[3-(trifluoromethyl)anilino]pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The introduction of the benzyl, chloro, and trifluoromethyl anilino groups can be achieved through various substitution reactions. For example, the benzyl group can be introduced via a Friedel-Crafts alkylation, while the chloro and trifluoromethyl anilino groups can be added through nucleophilic aromatic substitution reactions.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis can be employed for large-scale production.

Chemical Reactions Analysis

1-Benzyl-3-chloro-4-[3-(trifluoromethyl)anilino]pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the functional groups attached to the pyrrole ring.

    Substitution: The chloro and trifluoromethyl anilino groups can undergo further substitution reactions with nucleophiles, leading to the formation of new derivatives with different functional groups.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for optimizing these reactions.

Scientific Research Applications

1-Benzyl-3-chloro-4-[3-(trifluoromethyl)anilino]pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its structural properties can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving pyrrole-containing molecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-chloro-4-[3-(trifluoromethyl)anilino]pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

1-Benzyl-3-chloro-4-[3-(trifluoromethyl)anilino]pyrrole-2,5-dione can be compared with other pyrrole derivatives, such as:

    1-Benzyl-3-chloro-4-anilinopyrrole-2,5-dione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-Benzyl-3-chloro-4-[3-(methyl)anilino]pyrrole-2,5-dione:

    1-Benzyl-3-chloro-4-[3-(fluoro)anilino]pyrrole-2,5-dione: The presence of a fluoro group instead of trifluoromethyl changes its electronic properties and interactions with biological targets.

Properties

IUPAC Name

1-benzyl-3-chloro-4-[3-(trifluoromethyl)anilino]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O2/c19-14-15(23-13-8-4-7-12(9-13)18(20,21)22)17(26)24(16(14)25)10-11-5-2-1-3-6-11/h1-9,23H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDXIKUSEJTLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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